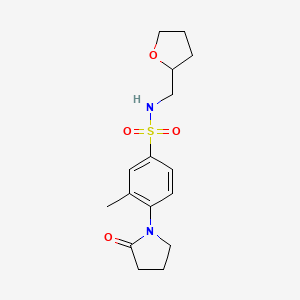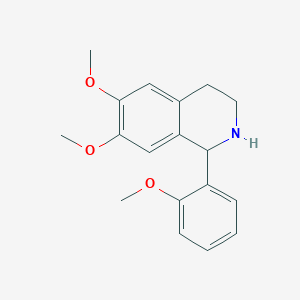![molecular formula C21H22F3N3OS B6107894 N~1~-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B6107894.png)
N~1~-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structural features. It contains a phenylethyl group, a trifluoromethyl group, and a tetrahydropyrimidinyl moiety, making it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of N1-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves a multi-step process. One common method includes the reaction of 4-aminodiphenylamine with acetophenone in the presence of an acidic catalyst, followed by hydrogenation on a heterogeneous catalyst . This method ensures high purity of the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
N~1~-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their respective reduced forms.
Scientific Research Applications
N~1~-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability .
Comparison with Similar Compounds
N~1~-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can be compared with other similar compounds, such as:
N-(1-phenylethyl)-N’-phenyl-1,4-phenylenediamine: This compound shares a similar phenylethyl group but lacks the trifluoromethyl and tetrahydropyrimidinyl moieties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound contains a trifluoromethyl group and is used extensively in organocatalysis. The unique combination of functional groups in N1-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE distinguishes it from these similar compounds, providing it with unique chemical and biological properties.
Properties
IUPAC Name |
N-(1-phenylethyl)-2-[[4-phenyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3OS/c1-14(15-8-4-2-5-9-15)25-19(28)13-29-20-26-17(16-10-6-3-7-11-16)12-18(27-20)21(22,23)24/h2-11,14,17-18H,12-13H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTKPYODGQZHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC(CC(N2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]methyl]-2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazole](/img/structure/B6107826.png)
![5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B6107836.png)

![1'-[1-methyl-2-(3-pyridinyl)ethyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6107855.png)
![ethyl 2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)oxy]acetate](/img/structure/B6107857.png)
![N-(2-methoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6107871.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6107884.png)
![1-(2-pyrimidinyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane bis(trifluoroacetate)](/img/structure/B6107897.png)

![3-{1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6107900.png)

![3,4-Dimethyl-6-({2-[2-(4-methylphenoxy)propanoyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B6107910.png)
![4-tert-butyl-N-(4-{[(3,4-dimethoxyphenyl)acetyl]amino}phenyl)benzamide](/img/structure/B6107911.png)
![2-chloro-5-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide](/img/structure/B6107923.png)
